molecular formula C12H11NOS B14499875 2-[2-(4-Methoxyphenyl)ethenyl]-1,3-thiazole CAS No. 63768-25-2

2-[2-(4-Methoxyphenyl)ethenyl]-1,3-thiazole

Cat. No.: B14499875
CAS No.: 63768-25-2
M. Wt: 217.29 g/mol
InChI Key: SADYIDNQRINMAV-UHFFFAOYSA-N
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Description

2-[2-(4-Methoxyphenyl)ethenyl]-1,3-thiazole is an organic compound with the molecular formula C12H11NOS. It is characterized by the presence of a thiazole ring substituted with a 4-methoxyphenyl group via an ethenyl linkage.

Preparation Methods

The synthesis of 2-[2-(4-Methoxyphenyl)ethenyl]-1,3-thiazole typically involves the following steps:

Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-[2-(4-Methoxyphenyl)ethenyl]-1,3-thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the ethenyl group to an ethyl group.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[2-(4-Methoxyphenyl)ethenyl]-1,3-thiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[2-(4-Methoxyphenyl)ethenyl]-1,3-thiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes. In cancer research, it may exert effects by interfering with cellular signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

2-[2-(4-Methoxyphenyl)ethenyl]-1,3-thiazole can be compared with similar compounds such as:

Properties

CAS No.

63768-25-2

Molecular Formula

C12H11NOS

Molecular Weight

217.29 g/mol

IUPAC Name

2-[2-(4-methoxyphenyl)ethenyl]-1,3-thiazole

InChI

InChI=1S/C12H11NOS/c1-14-11-5-2-10(3-6-11)4-7-12-13-8-9-15-12/h2-9H,1H3

InChI Key

SADYIDNQRINMAV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=NC=CS2

Origin of Product

United States

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